

A Technical Guide to the Structure-Activity Relationship of LRRK2-IN-1

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This document provides an in-depth technical overview of the structure-activity relationship (SAR) for LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a critical drug target in the development of therapeutics for Parkinson's disease, as mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease.[1][2][3] The G2019S mutation, in particular, enhances kinase activity, suggesting that small molecule inhibitors could be beneficial therapeutic agents.[1] LRRK2-IN-1 was one of the first selective inhibitors identified and serves as a vital tool for studying LRRK2 biology.[1][3]

LRRK2-IN-1: Potency and Selectivity Profile

LRRK2-IN-1 is an ATP-competitive inhibitor that potently targets both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[1] Its activity is significantly reduced against the A2016T mutant, which is engineered to confer resistance to some kinase inhibitors.[1][2]

The inhibitory potency of LRRK2-IN-1 has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.



| Target | IC50 (nM) | Assay Conditions |
|-------------------------|-----------|---|
| LRRK2 (Wild-Type) | 13 | Biochemical Kinase Assay (0.1 mM ATP)[1][4] |
| LRRK2 (G2019S Mutant) | 6 | Biochemical Kinase Assay (0.1 mM ATP)[1][4] |
| LRRK2 (A2016T Mutant) | 2450 | Biochemical Kinase Assay[2] |
| LRRK2 (A2016T + G2019S) | 3080 | Biochemical Kinase Assay[2] |

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure that observed biological effects are due to the inhibition of the intended target. LRRK2-IN-1 was evaluated against a large panel of kinases, demonstrating high selectivity.[1]

| Off-Target Kinase | IC50 / EC50 (nM) | Assay Type |
|-------------------|------------------|-------------------------|
| DCLK2 | 45 | Biochemical Assay[4] |
| MAPK7 | 160 | Cellular Assay[1][4] |
| AURKB | > 1000 | Biochemical Assay[4] |
| CHEK2 | > 1000 | Biochemical Assay[1][4] |
| MKNK2 | > 1000 | Biochemical Assay[4] |
| MYLK | > 1000 | Biochemical Assay[1][4] |
| NUAK1 | > 1000 | Biochemical Assay[4] |
| PLK1 | > 1000 | Biochemical Assay[4] |

LRRK2 Signaling and the Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating various downstream substrates, including a subset of Rab GTPases.[5][6] This signaling cascade is implicated in cellular processes such as vesicle trafficking and autophagy.[2][7] The G2019S mutation enhances this kinase activity, leading to cellular dysfunction. LRRK2-IN-1 inhibits this process by blocking the ATP-binding site of the kinase domain. A key cellular consequence of

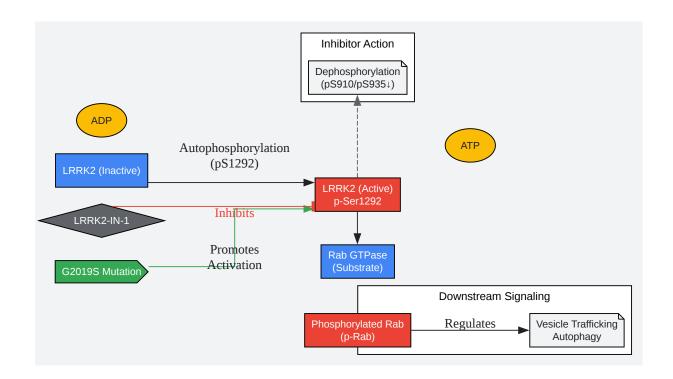




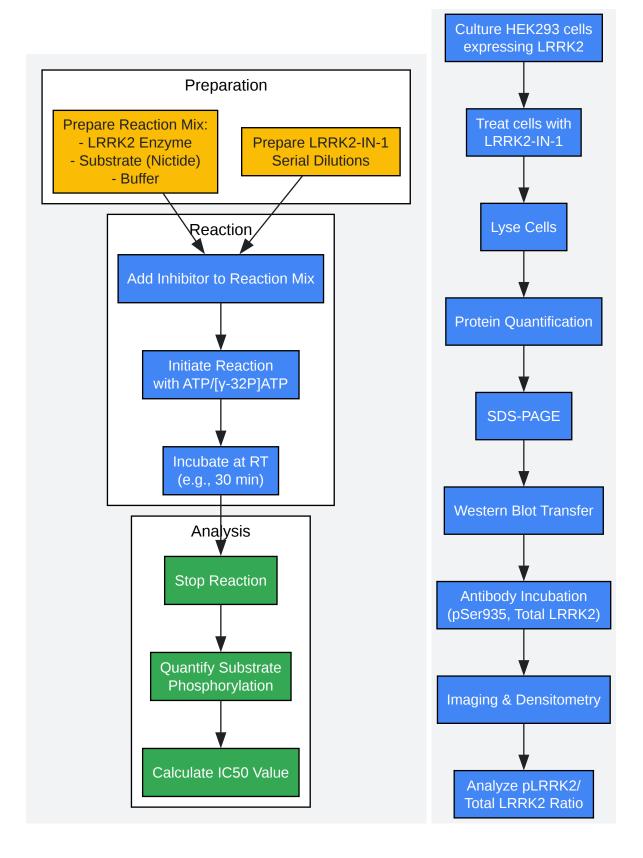


LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935), which disrupts its binding to 14-3-3 proteins and alters its localization within the cell, causing it to form cytoplasmic aggregates.[1][8]









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